molecular formula C26H27N3O4S B2599855 N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide CAS No. 951573-06-1

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2599855
M. Wt: 477.58
InChI Key: MEHWHEGPAKMPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a tetrahydroquinoline core, a sulfamoyl group, and a phenyl group .

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed convenient synthetic methods for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the potential of related compounds for future pharmacological activity investigations. This research highlights the synthesis process, spectral characterization, and the structural foundation for further biological activity studies (Zaki, Radwan, & El-Dean, 2017).

Mechanistic Pathways and Synthetic Applications

The study on enantioselective synthesis of 2-substituted 2-phenylethylamines provides insight into synthetic development and mechanistic pathways, offering examples of how these compounds can be applied synthetically. This research could inform the development of compounds with similar structural features, enhancing our understanding of their potential uses (Laumer, Kim, & Beak, 2002).

Anticancer Activity

A significant focus has been on the antitubulin and antiproliferative activities of tetrahydroisoquinoline derivatives. Studies have demonstrated that specific modifications to the tetrahydroisoquinoline core can profoundly affect anticancer activity against various cancer cell lines, providing insights into the design of new therapeutic agents (Dohle et al., 2014).

Antimicrobial and Antifungal Agents

Newly synthesized quinazoline derivatives have been evaluated for their antibacterial and antifungal activities, revealing potential for these compounds as antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activity and could guide the development of new treatments for infectious diseases (Desai, Shihora, & Moradia, 2007).

Photochemical and Fluorescent Applications

Research on halochromic and mechanochromic properties of isoquinoline derivatives has shown that these compounds can be used to fabricate rewritable and self-erasable fluorescent platforms. This innovative application demonstrates the potential of isoquinoline derivatives in developing smart materials and devices for information storage and display (Hariharan et al., 2016).

properties

IUPAC Name

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-18(2)26(31)27-21-9-12-23(13-10-21)34(32,33)28-22-11-14-24-20(16-22)8-15-25(30)29(24)17-19-6-4-3-5-7-19/h3-7,9-14,16,18,28H,8,15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWHEGPAKMPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

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